1-(Pyridazin-3-yl)cyclopropanamine

Overview

Description

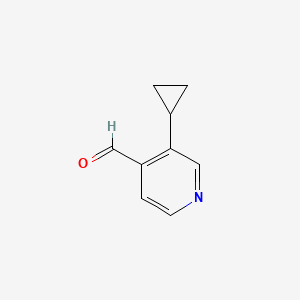

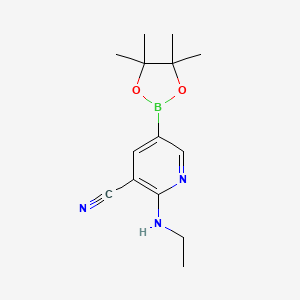

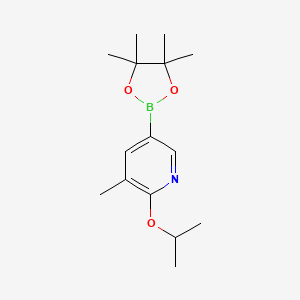

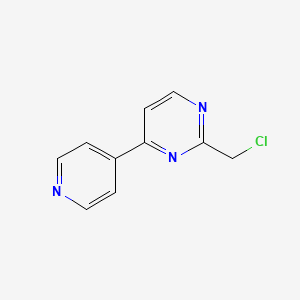

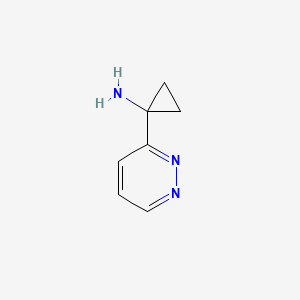

1-(Pyridazin-3-yl)cyclopropanamine is a chemical compound with the molecular formula C7H9N3 . It has a molecular weight of 135.17 . This compound is used for research and development purposes and is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of pyridazin-3-yl compounds involves various methods. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring attached to a cyclopropane ring via an amine group . The pyridazine ring is a six-membered ring with two nitrogen atoms, while the cyclopropane ring is a three-membered ring with carbon atoms .Chemical Reactions Analysis

Pyridazin-3-yl compounds are known to undergo various chemical reactions. For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine, and analogous compounds can be accessed directly in modest yields through the reaction of 6-(alkyn-1-yl)pyridazin-3-one derivatives .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 309.6±25.0 °C and a predicted density of 1.230±0.06 g/cm3 . It is recommended to be stored at 2-8°C, away from light .Scientific Research Applications

Synthesis and Biological Activity

1-(Pyridazin-3-yl)cyclopropanamine, a derivative within the pyridazine class, has garnered attention due to its diverse synthetic protocols and significant biological activities. Pyridazine derivatives, including this compound, are synthesized through various methods, primarily involving the addition of hydrazine or its derivatives to suitable carbon chains. These compounds exhibit a wide range of biological activities, particularly impacting the cardiovascular system. Their structural uniqueness lends them to investigations in drug development, highlighting their potential in creating new therapeutic agents (Jakhmola et al., 2016).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of pyridazine derivatives have been underscored through various studies. Notably, compounds like ciclopirox olamine, a substituted pyridone unrelated to the imidazole derivatives, showcase broad-spectrum activity against a variety of pathogens including dermatophytes, yeasts, and a range of bacteria. This emphasizes the potential utility of this compound derivatives in treating superficial infections and perhaps more extensive antimicrobial applications (S. Jue, G. Dawson, R. N. Brogden, 1985).

Chemosensing Applications

Pyridine derivatives, closely related to pyridazine compounds, have been extensively studied for their chemosensing capabilities. Given their affinity for various ions and species, these derivatives could be instrumental in developing sensitive and selective chemosensors for detecting a range of chemical entities. This application is significant in environmental monitoring, food safety, and health diagnostics, suggesting that this compound derivatives could be explored for similar functionalities (Gasem Mohammad Abu-Taweel et al., 2022).

Neuroprotective and Neurodegenerative Disease Research

Research into neuroprotective agents and treatments for neurodegenerative diseases has also involved pyridazine derivatives. Cypermethrin, for instance, a pyrethroid pesticide with structural similarities to pyridazine compounds, has been a model substance in neurotoxicology research. Studies have explored its effects on the central nervous system, offering insights into the neurodegenerative processes and potential interventions. This suggests that this compound derivatives could be investigated for their neuroprotective properties or roles in understanding neurodegenerative diseases (A. Singh et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

1-(Pyridazin-3-yl)cyclopropanamine is a derivative of pyridazinone . Pyridazinones have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It’s known that pyridazinone derivatives have diverse pharmacological activities . For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

1-pyridazin-3-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(3-4-7)6-2-1-5-9-10-6/h1-2,5H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOFUZRBPHPFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.